Desloratadine Impurity A
CAS No.: 38092-95-4
Cat. No.: VC0194709
Molecular Formula: C19H20N2
Molecular Weight: 276.38
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 38092-95-4 |
---|---|
Molecular Formula | C19H20N2 |
Molecular Weight | 276.38 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identification
Analytical Characterization
Chromatographic Behavior
Desloratadine Impurity A demonstrates characteristic chromatographic behavior that facilitates its identification during quality control testing. In high-performance liquid chromatography (HPLC) analyses, this impurity typically elutes before desloratadine with a relative retention time of approximately 0.8 compared to the parent compound . This consistent chromatographic behavior makes it a key marker for system suitability testing in analytical methods designed for desloratadine purity assessment.
Analytical Performance Parameters
The detection and quantification of Desloratadine Impurity A are subject to established analytical performance criteria. In validated methodologies, the signal-to-noise ratio for this impurity has been reported at 14.2, which is well above the minimum acceptable threshold for reliable detection . The resolution between Impurity A and Impurity B has been documented at 8.57, indicating excellent chromatographic separation that enables accurate quantification . For statistical reliability, a 95% confidence level of 0.09 has been established for Impurity A in validated analytical procedures .
Analytical Methodology
Chromatographic Methods
The primary analytical technique for detecting and quantifying Desloratadine Impurity A is high-performance liquid chromatography with diode array detection. Current methodologies utilize gradient elution with carefully selected mobile phases containing ion-pairing agents to achieve optimal separation . The following table outlines key parameters from an optimized HPLC method adapted for Desloratadine Impurity A analysis:
Parameter | Specification |
---|---|
Column | Agilent Zorbax Eclipse DB (250 mm × 4.6 mm, 5 μm) |
Detection | 280 nm (UV) |
Ion-pair agent | Sodium decansulfonate (modified concentration) |
Relative retention (to desloratadine) | 0.8 |
Signal-to-noise ratio | 14.2 |
Resolution (from Impurity B) | 8.57 |
Confidence level (95%) | 0.09 |
Regulatory Significance
Pharmacopeial Standards
Analytical Challenges and Solutions
Detection Challenges
The analytical determination of Desloratadine Impurity A presents several challenges, particularly in complex pharmaceutical formulations. The structural similarity to desloratadine requires highly selective chromatographic methods with sufficient resolution to separate closely eluting peaks . Additionally, the potential presence of other impurities with similar retention characteristics necessitates careful method development and optimization to ensure reliable identification and quantification.
Method Optimization Strategies
Research has focused on optimizing analytical methods for Desloratadine Impurity A through several approaches. These include modification of mobile phase composition, adjustment of ion-pairing agent concentration, and optimization of gradient elution parameters . Comparison between different analytical methods, such as those described in the European Pharmacopoeia and optimized techniques, reveals significant improvements in detection capability and resolution through strategic method modifications .
Advanced Analytical Techniques
While HPLC with UV detection remains the primary methodology for routine analysis, advanced techniques may offer enhanced capabilities for Desloratadine Impurity A characterization. Liquid chromatography coupled with mass spectrometry (LC-MS) could provide additional structural confirmation and improved sensitivity, particularly for complex matrices or degradation studies. Similarly, nuclear magnetic resonance (NMR) spectroscopy might offer detailed structural insights, though these approaches are typically reserved for specialized investigations rather than routine quality control.
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